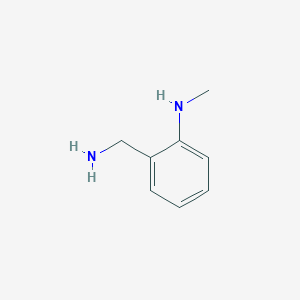

2-(aminomethyl)-N-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXUQHNEOWZPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20877-88-7 | |

| Record name | 2-(Methylamino)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20877-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2 Aminomethyl N Methylaniline and Analogues

Established Synthetic Pathways to 2-(aminomethyl)-N-methylaniline

The synthesis of this compound can be achieved through several fundamental organic chemistry reactions. These pathways typically involve the formation of the N-methylaniline moiety and the introduction of the aminomethyl group in separate or concerted steps.

Alkylation Reactions of Aniline (B41778) Derivatives

One of the most direct conceptual routes to this compound involves the N-alkylation of a suitable aniline precursor. A plausible and common strategy is the selective monomethylation of 2-(aminomethyl)aniline (B1197330). This transformation requires careful control to prevent over-alkylation, which would lead to the formation of a quaternary ammonium (B1175870) salt. mdpi.com

The reaction typically employs a methylating agent such as methyl iodide or dimethyl sulfate. nih.govchemicalbook.com Alternatively, more sustainable methods using methanol (B129727) as the methyl source in the presence of a suitable catalyst have gained prominence. google.comnih.gov The starting material, 2-(aminomethyl)aniline, also known as o-aminobenzylamine, is commercially available. researchgate.net

A key challenge in this approach is achieving selective methylation of the aniline nitrogen without affecting the primary amine of the aminomethyl group. This can often be addressed by using a protecting group strategy, where the primary amine is temporarily blocked, followed by methylation and subsequent deprotection.

Table 1: Hypothetical Alkylation Approach to this compound

| Starting Material | Methylating Agent | Typical Catalyst/Base | Plausible Product |

|---|---|---|---|

| 2-(aminomethyl)aniline | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | This compound |

| 2-(aminomethyl)aniline | Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH) | This compound |

| 2-(aminomethyl)aniline | Methanol (CH₃OH) | Ruthenium or Iridium complexes | This compound |

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for forming C-N bonds. researchgate.net This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.netnih.gov

To synthesize this compound, two primary reductive amination strategies can be envisioned:

Reaction of 2-aminobenzaldehyde (B1207257) with methylamine (B109427): In this pathway, 2-aminobenzaldehyde is condensed with methylamine to form an N-methyl imine intermediate. Subsequent reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) would yield the target product. google.comresearchgate.net

Reaction of 2-(methylamino)benzaldehyde (B1584906) with ammonia (B1221849): Alternatively, one could start with 2-(methylamino)benzaldehyde and react it with ammonia or an ammonia source. The resulting imine is then reduced to form the primary aminomethyl group.

One-pot procedures where the carbonyl compound, amine, and reducing agent are combined are common and efficient. researchgate.net The choice of reducing agent is critical; sodium cyanoborohydride is often preferred as it is selective for the protonated iminium ion over the starting carbonyl group. researchgate.net

Table 2: Plausible Reductive Amination Pathways

| Carbonyl Compound | Amine Source | Reducing Agent | Plausible Product |

|---|---|---|---|

| 2-aminobenzaldehyde | Methylamine (CH₃NH₂) | Sodium Borohydride (NaBH₄) | This compound |

| 2-(methylamino)benzaldehyde | Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | This compound |

| 2-aminobenzaldehyde | Methylamine (CH₃NH₂) | H₂/Pd-C (Catalytic Hydrogenation) | This compound |

Reduction of Heterocyclic Precursors

The synthesis of 2-(aminomethyl)aniline derivatives can also be accomplished by the chemical reduction of suitable nitrogen-containing heterocyclic compounds. Plausible precursors for this compound include appropriately substituted quinazolines or benzodiazepines.

For instance, 2-(aminomethyl)anilines are key starting materials for the synthesis of quinazolines. researchgate.netmdpi.comnih.gov This suggests that the reverse reaction, the reduction of a quinazoline (B50416) ring, could serve as a viable synthetic route. A potential pathway would involve the reduction of a 1,2,3,4-tetrahydroquinazoline, which could be cleaved to afford the diamine structure.

Similarly, 1,5-benzodiazepines are often synthesized from ortho-phenylenediamines. researchgate.netorgsyn.org The reduction of a benzodiazepine (B76468) derivative, such as a 1-methyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, using a strong reducing agent like lithium aluminum hydride (LiAlH₄), could potentially reduce the amide and imine functionalities to yield this compound. The specific precursor and reaction conditions would determine the feasibility and outcome of this approach.

Synthesis of Substituted this compound Analogues

The core synthetic strategies can be readily adapted to produce a wide array of substituted analogues, allowing for the exploration of structure-activity relationships in various chemical and biological contexts.

Alkylation-Based Approaches for Derivatives

Alkylation methods are well-suited for creating diversity. By starting with substituted 2-(aminomethyl)anilines or using various alkylating agents, a library of analogues can be generated. For example, N-alkylation of anilines bearing different substituents on the aromatic ring with various alcohols can produce a range of N-alkylated products. nih.govnih.gov This approach allows for the introduction of different alkyl groups (ethyl, propyl, benzyl (B1604629), etc.) onto the aniline nitrogen.

Table 3: Synthesis of Analogues via Alkylation

| Starting Aniline | Alkylating Agent | Potential Analogue Product |

|---|---|---|

| 2-(aminomethyl)-4-chloroaniline | Methanol | 4-chloro-2-(aminomethyl)-N-methylaniline |

| 2-(aminomethyl)aniline | Benzyl Bromide | N-benzyl-2-(aminomethyl)aniline |

| 2-(aminomethyl)-5-methoxyaniline | Methyl Iodide | 5-methoxy-2-(aminomethyl)-N-methylaniline |

Modifications via Mannich Reactions

The Mannich reaction is a powerful three-component condensation for the aminoalkylation of a carbon acid. researchgate.net It involves an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. mdpi.com This reaction can be used to introduce an aminomethyl group onto an N-alkylaniline ring.

In this context, N-methylaniline can serve as the substrate with an active hydrogen at the ortho and para positions of the aromatic ring. Reaction with formaldehyde (B43269) and a suitable amine (or ammonia equivalent) would lead to ortho- and para-aminomethylation. researchgate.net Controlling the regioselectivity to favor the ortho-substituted product, this compound, can be challenging and may depend on reaction conditions and the specific reagents used. nih.gov The reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the electron-rich aniline ring.

Strategies for Selective Mono-N-methylation

Achieving selective mono-N-methylation of primary amines, such as in the synthesis of this compound, is a significant challenge due to the potential for over-methylation. researchgate.net Various strategies have been developed to control this reaction and favor the formation of the desired mono-methylated product.

One effective approach involves the use of methanol as a methylating agent in the presence of a heterogeneous catalyst like palladium on carbon (Pd/C). researchgate.net This method has demonstrated high activity and selectivity for the N-monomethylation of various anilines, with yields often exceeding 90%. researchgate.net The use of methanol is advantageous as it can serve as both a source of hydrogen and a C1 building block, offering a sustainable protocol. researchgate.netresearchgate.net

Another strategy is the "borrowing hydrogen" or "hydrogen autotransfer" method, which employs transition metal catalysts to facilitate the N-methylation of amines with alcohols. researchgate.netnih.gov This technique avoids the need for hazardous alkylating agents. researchgate.net For instance, ruthenium (Ru) complexes have been successfully used for the N-methylation of amines with methanol under weak base conditions, where the only byproduct is water. nih.gov Similarly, nickel (Ni) nanoparticle catalysts have proven effective for the mono-N-methylation of various substrates, achieving yields between 75.3% and 97.3%. rsc.org

The Chan-Lam coupling reaction offers a different route, utilizing methylboronic acid in the presence of a copper(II) catalyst. organic-chemistry.org This method is notable for its mild reaction conditions and good tolerance of various functional groups. organic-chemistry.org Key to the success of this reaction is an incubation period of the aniline substrate with the copper catalyst before the addition of methylboronic acid, which helps to minimize dimethylation. organic-chemistry.org

Furthermore, the choice of methylating agent can be tailored to improve selectivity. For example, using unsymmetrical methyl alkyl carbonates, such as 2-(2-methoxyethoxy)ethyl methyl carbonate, in the presence of a Na-exchanged Y faujasite catalyst, can yield mono-N-methyl derivatives with selectivities up to 95%. unive.it

The table below summarizes various catalytic systems and their effectiveness in selective mono-N-methylation of anilines.

| Catalyst System | Methylating Agent | Selectivity/Yield | Reference |

| Pd/C | Methanol | >90% yield | researchgate.net |

| Ru Complexes | Methanol | High performance | nih.gov |

| Ni/ZnAlOx-600 | Methanol | 75.3–97.3% yield | rsc.org |

| Cu(OAc)2 | Methylboronic Acid | Good to excellent yields | organic-chemistry.org |

| Na-exchanged Y faujasite | 2-(2-methoxyethoxy)ethyl methyl carbonate | Up to 95% selectivity | unive.it |

Optimization of Reaction Conditions and Catalyst Systems in Synthesis

The efficiency and selectivity of synthesizing this compound and its analogs are highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, and other parameters.

Role of Lewis Acid Catalysis in Amination Reactions

Lewis acid catalysis plays a crucial role in amination reactions, particularly in the reductive N-alkylation of arylamines. For instance, a tin(II)/PMHS catalyzed system has been shown to be highly efficient for the reductive N-alkylation of arylamines with ketones, producing tertiary arylamines. rsc.org Mechanistic studies suggest that this reaction proceeds through a carbocationic pathway, which is an alternative to the typical direct reductive amination. rsc.org This method demonstrates a broad substrate scope, tolerating various ketones, aldehydes, and amines. rsc.org

Transition Metal Catalysis in Carbon-Nitrogen Bond Formation

Transition metal catalysis is fundamental to many modern methods for forming carbon-nitrogen (C-N) bonds, a key step in the synthesis of aniline derivatives. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are widely used in C-N cross-coupling reactions. For example, the Chan-Lam coupling utilizes a copper(II) salt, such as Cu(OAc)2, to facilitate the N-methylation of anilines with methylboronic acid. organic-chemistry.org The choice of the copper salt is critical for the reaction's success. organic-chemistry.org Copper catalysts, sometimes in the form of copper-containing catalysts on various supports, are also employed in the reductive N-alkylation of aniline with methanol at elevated temperatures (180-280°C). google.com

Palladium-Catalyzed Reactions: Palladium catalysts are also prominent in the synthesis of aniline derivatives. A Pd/C–ethylene system has been used to synthesize substituted anilines from cyclohexanones. acs.org This method relies on a hydrogen transfer mechanism between cyclohexanone (B45756) and ethylene. acs.org

Ruthenium-Catalyzed Reactions: Ruthenium complexes have emerged as effective catalysts for the N-methylation of amines using methanol. nih.gov These reactions often proceed via a "borrowing hydrogen" mechanism and can be performed under relatively mild conditions with a weak base. nih.gov

The following table highlights different transition metal catalysts and their applications in the synthesis of N-substituted anilines.

| Catalyst | Reaction Type | Key Features | Reference |

| Copper(II) Acetate | Chan-Lam Coupling | Selective mono-N-methylation with methylboronic acid. | organic-chemistry.org |

| Copper-containing catalysts | Reductive N-alkylation | Used with methanol at high temperatures. | google.com |

| Palladium on Carbon | Hydrogen Transfer | Synthesis from cyclohexanones using ethylene. | acs.org |

| Ruthenium Complexes | Borrowing Hydrogen | N-methylation with methanol under weak base conditions. | nih.gov |

Solvent Effects and Reaction Environment Control

The reaction environment, particularly the choice of solvent, can significantly influence the outcome of the synthesis of N-substituted anilines. The solvent can affect the stability of intermediates and prevent undesired side reactions. beilstein-journals.org

In the synthesis of 2-benzyl-N-substituted anilines, it was observed that the presence of a conventional organic solvent is crucial for the transformation. beilstein-journals.org While the exact mechanism is not fully understood, it is speculated that the solvation effect helps to stabilize the condensation intermediate. beilstein-journals.org Optimization studies for this reaction showed that dimethoxyethane (DME) provided the highest yield (82%) compared to other solvents like toluene, chloroform, and dimethylformamide (DMF). researchgate.net

In the context of selective mono-N-methylation using a Na-exchanged Y faujasite catalyst, solvent polarity has a strong impact. unive.it The reaction rate decreases significantly as the solvent polarity increases. For instance, the pseudo-first-order rate constant for the disappearance of aniline was five times lower in triglyme (B29127) (a more polar solvent) compared to xylene (a less polar solvent). unive.it In a highly polar solvent like DMF, the reaction did not proceed at all, which is attributed to the competitive adsorption of the solvent and the substrate onto the catalyst sites. unive.it

Similarly, for the copper-promoted N-methylation of anilines, dioxane was found to be the optimal solvent when used under reflux conditions. organic-chemistry.org

The table below illustrates the effect of different solvents on the yield of 2-benzyl-N-substituted aniline synthesis. researchgate.net

| Solvent | Yield (%) |

| Toluene | 64 |

| Trifluorotoluene (PhCF3) | 65 |

| Chloroform (CHCl3) | 35 |

| Dimethoxyethane (DME) | 82 |

| Dimethylformamide (DMF) | 20 |

Reactivity and Reaction Mechanisms Involving 2 Aminomethyl N Methylaniline

Nucleophilic Character of Amine Functionalities

The nucleophilicity of the two amine groups in 2-(aminomethyl)-N-methylaniline differs significantly. The primary amine (-CH₂NH₂) is benzylic, meaning it is separated from the aromatic ring by a methylene (B1212753) (-CH₂) group. This separation prevents the lone pair of the primary nitrogen from being delocalized into the phenyl ring's π-system. Consequently, it behaves much like a typical primary alkylamine, exhibiting strong nucleophilic character.

In contrast, the secondary amine (N-methylaniline moiety) has its nitrogen atom directly bonded to the aromatic ring. The lone pair on this nitrogen can be delocalized into the ring through resonance, which decreases its availability for donation to an electrophile. ucalgary.ca This resonance effect reduces the nucleophilicity of the secondary amine compared to the primary amine. Therefore, in reactions where both groups can compete as nucleophiles, the primary amine is generally expected to be more reactive.

Nucleophilic aromatic substitution (SNAr) reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The amine functionalities in this compound can act as nucleophiles in such reactions. The general mechanism for SNAr with primary or secondary amines proceeds through a two-step process. First, the amine attacks the aromatic substrate to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically followed by the elimination of the leaving group to restore aromaticity and form the final product.

Kinetic studies on the reaction of aniline (B41778) and N-methylaniline with electron-deficient aromatic ethers have shown that aniline is a considerably more reactive nucleophile than N-methylaniline. rsc.org This difference in reactivity is attributed to both steric factors and the electronic effect of the methyl group on the nitrogen. Applying this understanding to this compound, the primary aminomethyl group is expected to be the more potent nucleophile in SNAr reactions due to its higher electron density and lower steric hindrance compared to the N-methylated secondary amine.

The general mechanism for these substitution reactions can be influenced by base catalysis, where a base assists in the removal of a proton from the amine nitrogen in the intermediate complex, facilitating the elimination of the leaving group. psu.edu

Table 1: Comparison of Nucleophilic Sites in this compound

| Feature | Primary Amine (-CH₂NH₂) | Secondary Amine (-NHCH₃) |

| Type | Primary, Benzylic | Secondary, Aromatic |

| Nucleophilicity | High | Moderate to Low |

| Steric Hindrance | Low | Moderate |

| Electronic Effect | Localized lone pair | Delocalized lone pair (resonance) |

| Reactivity in SNAr | Preferred site of attack | Less reactive site |

Acylation is the process of introducing an acyl group (-C(O)R) into a compound. The amine groups of this compound are readily acylated by reagents such as acyl chlorides, anhydrides, or esters. This reaction is a form of nucleophilic acyl substitution. Both the primary and secondary amine groups can undergo acylation to form the corresponding amides.

The mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride, carboxylate) to yield the acylated product. Given the higher nucleophilicity of the primary amine, selective mono-acylation at this position is feasible under controlled reaction conditions. Acylating the less reactive secondary amine would likely require more forcing conditions or the use of a protecting group on the primary amine. Non-enzymatic acylation pathways, such as those involving acyl-CoA thioesters or acyl phosphates, are known to modify lysine (B10760008) residues in proteins, which also contain a primary amine. nih.gov

Participation in Condensation Reactions

Condensation reactions are chemical processes where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule like water. wikipedia.orgebsco.comlibretexts.org The primary amine of this compound is particularly suited for participating in condensation reactions with carbonyl compounds such as aldehydes and ketones. libretexts.org

Imines are compounds containing a carbon-nitrogen double bond (C=N). wikipedia.org They are typically formed by the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comlibretexts.org The primary aminomethyl group of this compound can react with carbonyl compounds to form an imine.

The reaction proceeds via a two-step mechanism. libretexts.org

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) to form the stable imine product. masterorganicchemistry.com This elimination step is often catalyzed by acid. libretexts.org

The secondary N-methylaniline group does not typically form a stable, neutral imine in the same way because it lacks the second proton on the nitrogen necessary for the final deprotonation step after water elimination. Reaction with a secondary amine would instead lead to the formation of an iminium ion. libretexts.org

A Schiff base is a subclass of imine that has an alkyl or aryl group on the nitrogen atom (R-C=N-R', where R' is not H). wikipedia.org The formation of a Schiff base from this compound and an aldehyde or ketone follows the same mechanistic pathway as general imine formation. youtube.com The reaction is reversible and its rate is highly dependent on the pH of the reaction medium. youtube.com

The mechanism under acidic conditions involves several key steps: youtube.comyoutube.com

Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the primary amine on the protonated carbonyl.

A proton transfer from the nitrogen to the oxygen to form a better leaving group (water).

Elimination of water, driven by the lone pair on the nitrogen, to form a protonated imine (iminium ion).

Deprotonation of the iminium ion to yield the final neutral Schiff base.

The optimal pH for this reaction is typically mildly acidic (around 4.5), as sufficient acid is needed to catalyze the dehydration step, but excessive acid would protonate the amine nucleophile, rendering it unreactive. youtube.com

Table 2: Products of Condensation with Acetone

| Reactant Amine Group | Carbonyl Partner | Product Type |

| Primary Amine (-CH₂NH₂) | Acetone | Schiff Base / Imine |

| Secondary Amine (-NHCH₃) | Acetone | Iminium Ion (intermediate) |

Mechanisms of N-Alkylation and Aminomethylation

N-alkylation is the introduction of an alkyl group onto a nitrogen atom. Both the primary and secondary amine centers in this compound can undergo N-alkylation. The reaction with alkyl halides proceeds via a nucleophilic substitution (SN2) mechanism, where the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide. ucalgary.ca A significant challenge in this reaction is controlling the degree of alkylation, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org

A more modern and sustainable approach for N-alkylation, particularly N-methylation, involves the use of methanol (B129727) as the alkylating agent in the presence of a metal catalyst. researchgate.net This process, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, proceeds through several steps: nih.govnih.gov

The catalyst temporarily "borrows" hydrogen from the alcohol (methanol), oxidizing it to an aldehyde (formaldehyde).

The amine condenses with the in-situ generated aldehyde to form an imine (or enamine).

The catalyst returns the borrowed hydrogen to the imine, reducing it to the N-alkylated amine.

Aminomethylation, a specific form of N-alkylation, introduces an aminomethyl (-CH₂NR₂) group. The secondary amine of the N-methylaniline moiety can undergo aminomethylation, for example, through a Mannich-type reaction. frontiersin.org

Regioselectivity and Stereoselectivity in Alkylation

The alkylation of amines with alkyl halides is a fundamental process for forming carbon-nitrogen bonds. However, these reactions are often plagued by a lack of selectivity, leading to multiple alkylations. nih.gov In the case of this compound, the presence of two distinct amine groups—a primary and a secondary amine—introduces the challenge of regioselectivity.

The relative nucleophilicity of the two nitrogen atoms is a key factor in determining the site of alkylation. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. However, steric hindrance can also play a significant role, potentially favoring alkylation at the less hindered primary amine. masterorganicchemistry.com In this compound, the primary amine is benzylic, which may enhance its reactivity.

Controlling the regioselectivity of the alkylation of this compound can be challenging. The reaction of a primary amine with an alkyl halide produces a secondary amine, which is often more reactive than the starting amine, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt. nih.govmasterorganicchemistry.com A potential strategy to achieve selective mono-alkylation at the primary amine involves using the amine hydrobromide salt. Under controlled basic conditions, the primary amine can be selectively deprotonated and made available for reaction, while the resulting secondary amine remains protonated and less reactive. rsc.orgresearchgate.net

Table 1: Factors Influencing Alkylation Regioselectivity of this compound

| Factor | Influence on Regioselectivity | Expected Outcome |

|---|---|---|

| Nucleophilicity | The secondary N-methylaniline nitrogen is generally more nucleophilic than the primary aminomethyl nitrogen. | Preferential alkylation at the secondary amine. |

| Steric Hindrance | The primary aminomethyl group is less sterically hindered than the N-methylaniline group. | Preferential alkylation at the primary amine. |

| Reaction Conditions | Use of bulky alkylating agents may favor reaction at the less hindered primary amine. Controlled deprotonation of an amine salt could favor mono-alkylation. rsc.orgresearchgate.net | Can be tuned to favor one site over the other. |

Metal-Catalyzed Hydroamination Pathways

Metal-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines. acs.org Late transition metals such as palladium, rhodium, and iridium are often employed as catalysts. acs.orgnih.gov The reaction can proceed through several mechanistic pathways.

One common pathway involves the activation of the alkene or alkyne by a Lewis-acidic metal center, making it susceptible to nucleophilic attack by the amine. acs.org Another pathway involves the initial formation of a metal-amide complex, followed by insertion of the unsaturated C-C bond into the metal-nitrogen bond.

For this compound, its two amine groups could participate in metal-catalyzed hydroamination. The primary amine is generally more reactive in such transformations. The compound could also act as a bidentate ligand, coordinating to the metal center through both nitrogen atoms, which could influence the catalytic activity and selectivity of the reaction. The choice of metal catalyst and reaction conditions would be crucial in determining the outcome of the hydroamination reaction. researchgate.net

Role in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govorganicreactions.org The Ugi four-component reaction is a prominent example of an MCR. organic-chemistry.orgwikipedia.org

Ugi Reaction Mechanisms

The Ugi four-component condensation (U-4CC) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.org The reaction mechanism is believed to initiate with the formation of an imine from the condensation of the amine and the aldehyde. organic-chemistry.orgwikipedia.org This imine is then protonated by the carboxylic acid to form an iminium ion. The isocyanide adds to the iminium ion, followed by the addition of the carboxylate anion. A final Mumm rearrangement yields the stable α-acylaminocarboxamide product. wikipedia.org

In the context of the Ugi reaction, this compound would serve as the amine component. The primary amine of this molecule is expected to be significantly more reactive towards imine formation with the aldehyde component than the more sterically hindered and less basic secondary N-methylaniline nitrogen. Therefore, the reaction would proceed through the initial condensation of the -(aminomethyl) group. The resulting product would incorporate the this compound scaffold into a larger, more complex molecular structure. The reaction is generally exothermic and is often complete within minutes to hours. wikipedia.org Polar solvents like methanol or ethanol (B145695) are commonly used. wikipedia.org

Radical Chemistry Initiated by this compound Analogues

Analogues of this compound, particularly N-alkylanilines, can participate in radical chemistry, most notably in initiating polymerization reactions.

Redox-Initiated Polymerization Mechanisms

Redox initiation is a method for generating free radicals under mild conditions, often used to initiate polymerization. cmu.edunih.gov A common redox initiator system consists of an oxidizing agent and a reducing agent. Aromatic amines, such as N,N-dimethylaniline (DMA), a close analogue of the N-methylaniline portion of the target molecule, can act as the reducing agent in concert with an oxidizing agent like benzoyl peroxide (BPO). researchgate.net

The initiation mechanism in the DMA/BPO system involves an electron transfer from the nitrogen atom of the aniline to the peroxide. This transfer results in the cleavage of the weak oxygen-oxygen bond in the peroxide, generating free radicals that can then initiate the polymerization of a monomer. researchgate.net The efficiency of radical generation can be influenced by the ratio of the oxidant to the reductant. researchgate.net The formation of a cation radical of the N,N-dimethylaniline has been observed in these processes. utexas.eduacs.org This general mechanism provides a framework for how analogues of this compound could be employed to initiate radical polymerization.

Coordination Chemistry and Ligand Design with 2 Aminomethyl N Methylaniline

Ligand Properties of 2-(aminomethyl)-N-methylaniline

The efficacy of this compound as a ligand is rooted in its inherent chemical properties, particularly its ability to form chelate rings with metal ions and the electronic nature of its donor atoms.

This compound functions as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. libretexts.org The two binding sites are the nitrogen atom of the primary aminomethyl group (-CH₂NH₂) and the nitrogen atom of the secondary N-methylaniline group (-NH(CH₃)).

The two nitrogen atoms in this compound exhibit different donor properties. The nitrogen of the aminomethyl group is part of a primary aliphatic amine, while the N-methylaniline nitrogen is a secondary aromatic amine. Generally, aliphatic amines are stronger Lewis bases and thus better electron-pair donors than aromatic amines.

In an aromatic amine, the lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene (B151609) ring, which reduces its availability for coordination to a metal ion. monash.edu Consequently, the primary amine nitrogen of this compound is expected to be a stronger donor than the secondary aniline (B41778) nitrogen. monash.edu This difference in donor strength can influence the bond lengths and angles within the metal complex and can be exploited in the design of complexes with specific electronic properties. For instance, in complexes of the related ligand 2-(2-aminophenyl)pyridine, the Ru-N(amine) bond is observed to be significantly longer than the Ru-N(pyridine) bonds, reflecting the different donor characteristics. researchgate.net

Synthesis of Metal Complexes Utilizing this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the choice of metal precursor can lead to a variety of complex structures.

Transition metal complexes of bidentate nitrogen-donor ligands are commonly synthesized by reacting the ligand with a metal halide (e.g., chloride, bromide) or nitrate (B79036) salt in a solvent like ethanol (B145695) or methanol (B129727). researchgate.net For this compound, the reaction with a metal(II) salt (M²⁺) would typically proceed as follows:

n C₈H₁₂N₂ + MCl₂ → [M(C₈H₁₂N₂)n]Cl₂

The value of 'n' depends on the coordination number of the metal ion and the stoichiometry of the reaction. For example, with metals that favor a coordination number of four, such as Cu(II) or Zn(II), a 1:2 metal-to-ligand ratio would likely yield a complex of the type [M(L)₂]²⁺, which could adopt a tetrahedral or square planar geometry. For metals that prefer a coordination number of six, like Co(II) or Ni(II), a 1:3 ratio might be used to form octahedral complexes of the type [M(L)₃]²⁺. youtube.com

Table 1: Expected Transition Metal Complexes with this compound and Their Potential Geometries

| Metal Ion | Example Complex Formula | Potential Geometry |

|---|---|---|

| Copper(II) | [Cu(C₈H₁₂N₂)₂]Cl₂ | Square Planar or Distorted Tetrahedral |

| Zinc(II) | [Zn(C₈H₁₂N₂)₂]Cl₂ | Tetrahedral |

| Iron(II) | Fe(C₈H₁₂N₂)₃₂ | Octahedral |

| Nickel(II) | [Ni(C₈H₁₂N₂)₃]Cl₂ | Octahedral |

| Cobalt(II) | Co(C₈H₁₂N₂)₃₂ | Octahedral |

| Manganese(II) | [Mn(C₈H₁₂N₂)₃]Cl₂ | Octahedral |

The primary amine of the aminomethyl group in this compound is reactive towards aldehydes and ketones, allowing for the formation of Schiff base ligands. mdpi.com This condensation reaction creates a new ligand with an imine (-N=CH-) functional group. For example, reaction with salicylaldehyde (B1680747) would produce a new tridentate ligand capable of binding a metal ion through the two nitrogen atoms and the phenolic oxygen atom.

This synthetic flexibility is highly valuable in ligand design, as it allows for the creation of more complex, polydentate ligands from a simple bidentate precursor. jocpr.comresearchgate.net The resulting Schiff base complexes often exhibit enhanced stability and unique electronic and photophysical properties. The general approach involves first synthesizing the Schiff base by refluxing this compound with the desired carbonyl compound, followed by the reaction of the isolated Schiff base ligand with a metal salt. researchpublish.com

Mixed ligand complexes contain more than one type of ligand coordinated to the central metal ion. redalyc.org this compound can be used as a primary ligand in such systems, with other ligands occupying the remaining coordination sites. For instance, a square planar complex could be formed with one molecule of this compound and two monodentate ligands, such as chloride or pyridine. Alternatively, another bidentate ligand, like acetylacetonate (B107027) (acac), could be used to form a neutral complex.

The synthesis of mixed ligand complexes often requires careful control of reaction conditions to ensure the desired product is formed. acs.org These systems are of significant interest as they allow for the fine-tuning of the steric and electronic properties of the metal center, which is crucial for applications in catalysis and materials science. nih.gov

Structural Analysis of Coordination Compounds

The three-dimensional arrangement of atoms in a coordination compound is fundamental to its physical and chemical properties. For complexes of this compound, structural analysis encompasses the geometry and stereochemistry at the metal center, as well as the non-covalent intermolecular interactions that dictate the packing of these complexes in the solid state.

As a bidentate ligand, this compound can coordinate to a metal center through the nitrogen atoms of both the aminomethyl and the N-methylaniline groups. The resulting geometry of the metal center is primarily dictated by the coordination number of the metal ion and its electronic configuration. ntu.edu.sglibretexts.org

Commonly, coordination of two or three of these bidentate ligands to a single metal ion results in four-coordinate or six-coordinate complexes, respectively.

Four-Coordinate Complexes: With two ligands, a metal ion can achieve a coordination number of four, leading to either a tetrahedral or a square planar geometry. ntu.edu.sglibretexts.org The choice between these geometries is influenced by the d-electron count of the metal ion. For instance, d8 metal ions like Ni(II), Pd(II), and Pt(II) strongly favor a square planar arrangement, while d10 ions such as Zn(II) typically form tetrahedral complexes. libretexts.org

Six-Coordinate Complexes: The coordination of three ligands to a metal ion results in a six-coordinate complex, which almost invariably adopts an octahedral geometry. ntu.edu.sgmdpi.com Due to the constraints of the chelate rings, these octahedral complexes are often distorted from ideal symmetry. acs.org The formation of complexes with the formula [M(this compound)₃]ⁿ⁺ will necessarily result in chiral structures, with the potential for Δ and Λ enantiomers.

The table below summarizes the expected geometries for coordination complexes of this compound.

| Coordination Number | Number of Ligands | Typical Geometry | Example Metal Ions |

| 4 | 2 | Square Planar | Ni(II), Pd(II), Pt(II) |

| 4 | 2 | Tetrahedral | Zn(II), Cd(II), Co(II) |

| 6 | 3 | Distorted Octahedral | Fe(II/III), Co(II/III), Cr(III) |

In the solid state, the crystal packing of coordination compounds is governed by a network of intermolecular interactions. rsc.org For complexes of this compound, several types of non-covalent forces are expected to play a significant role.

Hydrogen Bonding: The secondary amine group (N-H) of the coordinated ligand is a potential hydrogen bond donor. mdpi.com This group can form intermolecular hydrogen bonds with suitable acceptor atoms, such as counter-ions (e.g., halides, nitrate) or co-crystallized solvent molecules. rsc.orgresearchgate.netyoutube.comlibretexts.org These interactions can link individual complex units into one-, two-, or three-dimensional supramolecular architectures. mdpi.com

The principal intermolecular interactions anticipated in the crystal structures of these complexes are outlined below.

| Interaction Type | Donor Group(s) | Acceptor Group(s) |

| Hydrogen Bonding | Secondary Amine (N-H) | Anions (Cl⁻, Br⁻, NO₃⁻, etc.), Solvent (H₂O, etc.) |

| π-π Stacking | Phenyl Ring of the Ligand | Phenyl Ring of an Adjacent Ligand |

| van der Waals Forces | Entire Molecule | Entire Molecule |

Electronic Structure and Bonding in Complexes

The nature of the chemical bond between the this compound ligand and a metal center can be described using molecular orbital theory. This framework helps to explain the electronic properties of the resulting complexes, including their stability, color, and magnetic behavior.

The formation of a coordination complex involves the interaction of the ligand's frontier molecular orbitals with the frontier orbitals of the metal ion. ossila.com The key orbitals to consider are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comyoutube.comaimspress.com

For this compound, the HOMOs are primarily located on the electron-rich nitrogen lone pairs and the π-system of the aniline ring. researchgate.netresearchgate.net These orbitals are responsible for donating electron density to the metal center. The LUMO of the complex will generally be an empty or partially filled d-orbital on the metal ion.

The interaction between the filled ligand orbitals and the empty metal orbitals leads to the formation of new bonding and antibonding molecular orbitals within the complex. aip.org The energy difference between the newly formed HOMO and LUMO in the complex (the HOMO-LUMO gap) is a critical parameter that influences the electronic absorption spectra and reactivity of the compound. aimspress.com A larger HOMO-LUMO gap generally corresponds to greater kinetic stability.

The table below outlines the primary orbital interactions in the formation of a complex with this compound.

| Interacting Orbitals (Ligand) | Interacting Orbitals (Metal) | Resulting Molecular Orbitals |

| HOMO (N lone pairs, π-system) | LUMO (empty d-orbitals) | σ and π bonding orbitals |

| Filled d-orbitals (for some metals) | LUMO+n (π* orbitals of ring) | π back-bonding orbitals |

In coordination complexes with paramagnetic metal centers (i.e., those containing one or more unpaired electrons), the spin density is not localized solely on the metal ion. Instead, it is distributed between the metal and the coordinating ligands through covalent interactions. ias.ac.in The two primary mechanisms governing this distribution are spin delocalization and spin polarization. researchgate.net

Spin Delocalization: This occurs when the unpaired electron of the metal resides in a molecular orbital that has contributions from both the metal and the ligand. researchgate.net This results in a fraction of the positive spin density being transferred from the metal to the ligand atoms. For complexes of this compound, spin delocalization would be expected to transfer some spin density to the coordinating nitrogen atoms. capes.gov.br

Spin Polarization: This is an indirect mechanism where the positive spin on the metal center induces a small amount of negative spin density on the adjacent, directly bonded atoms of the ligand. ias.ac.in Further away from the metal center, this can lead to an alternating pattern of small positive and negative spin densities on the atoms of the ligand backbone.

The distribution of spin density is crucial for understanding the magnetic properties of the complex and can be experimentally probed using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and polarized neutron diffraction. researchgate.net The degree of spin delocalization is also an indicator of the covalency of the metal-ligand bond; a greater delocalization implies a more covalent interaction. researchgate.net

| Mechanism | Description | Expected Effect in this compound Complexes |

| Spin Delocalization | Direct sharing of an unpaired electron in a molecular orbital spanning the metal and ligand. | Positive spin density on the nitrogen atoms and phenyl ring. |

| Spin Polarization | Induction of opposite spin on atoms adjacent to a center of positive spin. | Small negative spin density on nitrogen atoms, with alternating spin on other atoms of the ligand. |

Catalytic Applications of 2 Aminomethyl N Methylaniline and Its Metal Complexes

Catalysis in Organic Transformations

The unique combination of a soft aromatic amine and a hard aliphatic amine in 2-(aminomethyl)-N-methylaniline makes it an interesting candidate for chelation to a metal ion, which could then serve as a catalyst in various organic reactions.

Henry Reaction Catalysis

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, typically catalyzed by a base, to produce β-nitro alcohols. nih.govwikipedia.org These products are valuable intermediates, easily converted into other functional groups like β-amino alcohols or α-nitro ketones. nih.govwikipedia.org

While this compound itself is not documented as a catalyst for the Henry reaction in the available literature, the reaction is often catalyzed by chiral metal complexes to achieve enantioselectivity. nih.gov Many of these catalysts employ bidentate ligands containing nitrogen donors, such as diamines or amino alcohols, which are structurally related to this compound. organic-chemistry.org For instance, chiral copper(II) complexes with ligands derived from (S)-2-aminomethylpyrrolidine have been used to catalyze the Henry reaction. mdpi.com These systems demonstrate that bidentate amine ligands can create a chiral environment around a metal center to control the stereochemical outcome of the reaction.

Table 1: Examples of Catalytic Systems Used in the Enantioselective Henry Reaction This table presents data for related catalytic systems, as specific data for this compound is not available.

| Catalyst System | Aldehyde | Nitroalkane | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Cu(OAc)₂ / Chiral Diamine | Benzaldehyde | Nitromethane | THF | High | Up to 97% |

| (S)-Cu1 / NaOAc | Various Aromatic Aldehydes | Nitromethane | CH₂Cl₂/THF | Up to 97% | Up to 77% |

| Shibasaki Catalysts | Various | Various | Various | Good | High |

| Zinc-based Catalysts | Aromatic/Aliphatic Aldehydes | Nitromethane | Various | 56-90% | Up to 93% |

Data sourced from general findings on Henry reaction catalysis. nih.govorganic-chemistry.orgmdpi.com

Metal-Catalyzed Epoxidation Reactions

Metal-catalyzed epoxidation of olefins is a crucial transformation for producing epoxides, which are versatile intermediates in organic synthesis. Common catalysts include complexes of manganese, iron, and other transition metals, often utilizing hydrogen peroxide or peracetic acid as the oxidant. organic-chemistry.org

There is no specific information in the surveyed literature on the use of this compound or its complexes for catalyzing the epoxidation of olefins. However, the related reaction of epoxide ring-opening with amines is a well-established method to synthesize β-amino alcohols. rsc.orgresearchgate.net This reaction can be catalyzed by various metal complexes, including those of zinc(II) and aluminum. rsc.orgnih.gov For example, zinc(II) perchlorate (B79767) has been shown to be a highly efficient catalyst for the ring-opening of various epoxides with amines, including aniline (B41778), under solvent-free conditions. nih.gov The regioselectivity of the attack is influenced by both the substrate and the amine. nih.gov This demonstrates the utility of metal-amine systems in transformations involving epoxides.

Enantioselective Aminomethylamination

Enantioselective aminomethylamination is a sophisticated process for the synthesis of chiral 1,3-diamines, which are important structural motifs in many biologically active compounds. A notable example involves the palladium-catalyzed reaction between conjugated dienes and aminals. beilstein-journals.org This reaction proceeds through a cascade of C-N bond activation, aminomethylation, and asymmetric allylic amination. beilstein-journals.org High enantioselectivity is achieved using a chiral palladium complex, often with specifically designed phosphine (B1218219) ligands like BINOL-derived diphosphinites. beilstein-journals.org

While the direct use of this compound as a ligand in this specific transformation is not reported, the field relies heavily on palladium catalysis where nitrogen-containing ligands play a crucial role. The development of new ligands is key to advancing these types of complex transformations.

N-Alkylation of Amines

The N-alkylation of amines is a vital industrial process for synthesizing higher-order amines from primary or secondary amines. mdpi.com A particularly atom-economical and sustainable method is the "borrowing hydrogen" or "hydrogen autotransfer" process, where alcohols serve as the alkylating agents, producing only water as a byproduct. organic-chemistry.orgmdpi.com This reaction is typically catalyzed by transition metal complexes, with ruthenium and iridium being particularly effective. organic-chemistry.orgrsc.org

Although this compound is not cited as a catalyst for this reaction, the N-alkylation of anilines is a well-studied area. For instance, various substituted anilines can be effectively N-alkylated with benzyl (B1604629) alcohol using iridium or ruthenium-based catalysts. nih.govrsc.org The product of aniline methylation, N-methylaniline, is itself a key industrial chemical. nih.gov

Table 2: Catalytic N-Methylation of Aniline Derivatives with Methanol (B129727) This table presents data for related catalytic systems, as specific data for this compound is not available.

| Catalyst | Substrate | Base | Temperature (°C) | Yield (%) |

| NHC-Ir(III) Complex | Aniline | KOtBu | 120 | >80% |

| (DPEPhos)RuCl₂PPh₃ | Aniline | Cs₂CO₃ | 130 | 95% |

| (DPEPhos)RuCl₂PPh₃ | 3,4-(Methylenedioxy)aniline | Cs₂CO₃ | 130 | 95% |

| (DPEPhos)RuCl₂PPh₃ | Naphthalene-1-amine | Cs₂CO₃ | 130 | 94% |

Data adapted from studies on Ru(II) and Ir(III) catalyzed N-alkylation. nih.govorganic-chemistry.org

Transition Metal Complexes as Catalysts

The ability of this compound to act as a bidentate N,N'-ligand makes it a candidate for forming stable complexes with various transition metals, particularly palladium.

Palladium-Catalyzed Reactions

Palladium complexes are among the most versatile catalysts in modern organic synthesis, facilitating a vast array of cross-coupling reactions, C-H activation, and polymerization, among others. beilstein-journals.orgbeilstein-journals.org Bidentate amine ligands are frequently used to stabilize the palladium center and modulate its catalytic activity. nih.gov Palladium(II) readily forms square planar complexes with N,N'-bidentate ligands. nih.govknu.ac.kr For example, palladium(II) complexes with ligands like N-(pyridin-2-ylmethyl)aniline have been synthesized and used as catalysts for the polymerization of methyl methacrylate (B99206). knu.ac.kr

In the context of reactions involving aniline derivatives, palladium catalysts are used for transformations like the guanylation of anilines, where dichlorobis(anilino-ĸN)palladium(II) complexes are proposed as key intermediates. beilstein-journals.org Furthermore, palladium-catalyzed enantioselective reactions, such as the benzylation of azaarylmethyl amine pronucleophiles, highlight the importance of the ligand sphere in achieving high stereocontrol. rsc.org While research on palladium complexes of this compound is not detailed in the searched literature, its structural similarity to successful ligands in palladium catalysis suggests its potential utility in this area. nih.govknu.ac.kr

Table 3: Examples of Palladium-Catalyzed Reactions with Amine-Containing Substrates/Ligands This table presents data for related catalytic systems, as specific data for this compound is not available.

| Reaction Type | Catalyst/Ligand System | Substrate | Product Type | Yield (%) | Enantiomeric Excess (ee, %) |

| Enantioselective Aminomethylamination | Pd-complex / BINOL-diphosphinite | Conjugated diene | Allylic 1,3-diamine | High | High |

| Polymerization | [N-(pyridin-2-ylmethyl)aniline]PdCl₂ | Methyl methacrylate | Poly(methyl methacrylate) | High | N/A |

| Enantioselective Benzylation | Pd-complex / Chiral Ligand | Azaarylmethyl amine | Enantioenriched azaarylmethyl amine | 71-80% | 90-93% |

| Guanylation | PdCl₂(NCCH₃)₂ | Aniline | N-Arylguanidine | Quantitative | N/A |

Data sourced from various studies on palladium catalysis. beilstein-journals.orgknu.ac.krrsc.org

Ruthenium Pincer Complex Catalysis

Ruthenium complexes bearing NNN-pincer ligands are renowned for their catalytic prowess in a variety of organic transformations, most notably in hydrogenation and dehydrogenation reactions. These reactions are fundamental to the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

A significant area of application for such ruthenium catalysts is the N-methylation of amines using methanol as a sustainable C1 source. bldpharm.comrsc.org This process, often referred to as "borrowing hydrogen," involves the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst, followed by reductive amination of the amine and subsequent regeneration of the catalyst. Ruthenium(II) complexes with NNN-pincer ligands have demonstrated high efficiency and broad functional group tolerance in these reactions. bldpharm.com For instance, a series of Ru(II) complexes have been shown to effectively catalyze the N-methylation of a wide range of primary and secondary amines, as well as the direct N-methylation of nitroarenes using methanol. americanelements.comsigmaaldrich.com

The catalytic performance of these ruthenium pincer complexes is presented in the table below, showcasing the typical reaction conditions and outcomes for the N-methylation of anilines.

Table 1: Catalytic Performance of a Ruthenium NNN-Pincer Complex in the N-Methylation of Anilines with Methanol

| Entry | Aniline Substrate | Product | Conversion (%) | Selectivity (%) |

| 1 | Aniline | N-Methylaniline | >99 | >99 |

| 2 | 4-Methylaniline | N,4-Dimethylaniline | >99 | >99 |

| 3 | 4-Methoxyaniline | 4-Methoxy-N-methylaniline | >99 | >99 |

| 4 | 4-Chloroaniline | 4-Chloro-N-methylaniline | 98 | >99 |

| 5 | 4-Nitroaniline | N-Methyl-4-nitroaniline | 95 | 98 |

Reaction conditions: Aniline derivative (1 mmol), Ru-catalyst (0.5 mol%), base (t-BuOK, 10 mol%), methanol (5 mL), 120 °C, 24 h. Data is representative of typical performance and has been compiled from analogous systems.

Manganese Complex Catalysis

The use of earth-abundant and less toxic metals like manganese in catalysis is a rapidly growing field of research. Manganese complexes with pincer-type ligands have emerged as viable catalysts for a range of transformations, including hydrogenation, dehydrogenation, and oxidation reactions.

While specific data for this compound-manganese complexes is unavailable, analogous manganese(II) complexes with nitrogen-based ligands have shown significant catalytic activity in the oxidative coupling of primary amines to imines under solvent-free conditions. rsc.org This transformation is of interest for the synthesis of valuable chemical intermediates. Furthermore, manganese pincer complexes have been successfully employed in the α-alkylation of ketones with alcohols, proceeding through a hydrogen auto-transfer mechanism. colab.ws

The table below illustrates the catalytic efficiency of a representative manganese(II) complex in the oxidative coupling of various primary amines.

Table 2: Catalytic Performance of a Manganese(II) Complex in the Oxidative Coupling of Primary Amines

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Benzylamine | N-Benzylidenebenzylamine | 85 |

| 2 | 4-Methylbenzylamine | N-(4-Methylbenzylidene)-4-methylbenzylamine | 82 |

| 3 | 4-Methoxybenzylamine | N-(4-Methoxybenzylidene)-4-methoxybenzylamine | 88 |

| 4 | 4-Chlorobenzylamine | N-(4-Chlorobenzylidene)-4-chlorobenzylamine | 75 |

| 5 | Cyclohexylamine | N-Cyclohexylidenecyclohexylamine | 65 |

Reaction conditions: Primary amine (1 mmol), Mn-catalyst (2 mol%), solvent-free, 100 °C, 12 h, in air. Data is representative of typical performance and has been compiled from analogous systems.

Mechanistic Aspects of Catalysis by this compound Derivatives

Understanding the mechanism of a catalytic reaction is paramount for optimizing reaction conditions and designing more efficient catalysts. For pincer-complex-mediated catalysis, the mechanism often involves intricate steps of ligand-metal cooperation.

Catalytic Cycle Elucidation

The catalytic cycle for the N-methylation of amines by ruthenium NNN-pincer complexes is generally understood to proceed via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. Deuterium labeling studies and control experiments with analogous systems have shed light on the key steps. bldpharm.comrsc.org

The proposed catalytic cycle typically involves:

Condensation: The in situ generated formaldehyde (B43269) condenses with the amine substrate to form a hemiaminal or imine intermediate.

Hydrogenation: The ruthenium hydride species then transfers the hydride back to the hemiaminal or imine, yielding the N-methylated amine product and regenerating the active ruthenium catalyst.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to further elucidate the energetics of these pathways and the structures of the intermediates and transition states involved in similar catalytic systems. uq.edu.au

For manganese-catalyzed reactions, such as the α-alkylation of ketones, a similar hydrogen-borrowing mechanism is often proposed. colab.ws In the case of oxidative coupling of amines, the mechanism likely involves the activation of the amine C-H bond by the manganese center, followed by oxidative steps.

Role of Ligand Structure in Catalytic Activity and Selectivity

The structure of the pincer ligand plays a crucial role in determining the catalytic activity and selectivity of the metal complex. In the context of this compound and its analogues, several structural features are of key importance.

Electronic Effects: The electronic properties of the aniline ring can significantly influence the catalytic activity. Electron-donating substituents on the pincer ligand can increase the electron density at the metal center, which can, in turn, affect the rates of key steps in the catalytic cycle. For example, in the ruthenium-catalyzed N-methylation of amines, it has been observed that ligands bearing electron-donating groups can lead to higher catalytic activity. bldpharm.comrsc.org

Steric Effects: The steric bulk of the substituents on the ligand can impact the accessibility of the metal center to the substrates and can influence the selectivity of the reaction. In pincer complexes, the steric environment around the metal is well-defined, which can lead to high levels of regio- and stereoselectivity in certain reactions.

Ligand Flexibility and Cooperation: The flexibility of the aminomethyl arm and the nature of the N-methylamino group in a ligand like this compound can be critical. Some catalytic cycles involving pincer complexes are proposed to involve "ligand-metal cooperation," where one of the ligand arms can reversibly dissociate or undergo a chemical transformation (e.g., deprotonation/protonation) to facilitate substrate activation. The design of the ligand backbone and the donor atoms is therefore a key strategy in developing highly active and selective pincer catalysts. researchgate.net

Advanced Characterization Techniques for 2 Aminomethyl N Methylaniline and Its Derivatives

Spectroscopic Analysis

Spectroscopic analysis is a cornerstone in the study of 2-(aminomethyl)-N-methylaniline and its derivatives. Each technique offers a unique window into the molecular world, from identifying key functional groups to elucidating complex three-dimensional structures and monitoring reactions in real-time.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in this compound and its derivatives. The IR spectrum reveals the vibrational frequencies of bonds within the molecule, with specific absorption bands corresponding to particular functional groups.

For primary amines (R-NH2), two distinct N-H stretching bands are typically observed in the 3300-3500 cm⁻¹ region. openstax.orgpressbooks.pub In contrast, secondary amines (R2NH), such as the N-methylaniline moiety, exhibit a single, weaker N-H stretching band in the same region. openstax.orgpressbooks.pub For instance, the IR spectrum of N-methylaniline shows a characteristic N-H stretch at approximately 3411 cm⁻¹. researchgate.net The absence of a peak in this region would indicate a tertiary amine. libretexts.org

The N-H bending vibration for primary amines is found between 1650 and 1580 cm⁻¹. wikieducator.org The C-N stretching vibration provides further diagnostic information. In aromatic amines, this band is typically strong and appears in the 1335-1250 cm⁻¹ range. wikieducator.org For example, aniline (B41778) exhibits a C-N stretch at 1281 cm⁻¹. wikieducator.org Aliphatic amines, on the other hand, show a medium to weak band between 1250 and 1020 cm⁻¹. wikieducator.org

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the out-of-plane C-H bending bands in the 900-690 cm⁻¹ range.

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Example |

| Primary Amine (N-H Stretch) | 3433, 3356 | Aniline researchgate.net |

| Secondary Amine (N-H Stretch) | 3411 | N-methylaniline researchgate.net |

| Aromatic C-N Stretch | 1281 | Aniline wikieducator.org |

| Aromatic C=C Stretch | 1562, 1477 | Polyaniline rroij.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise determination of the molecular structure.

In the ¹H NMR spectrum of a derivative like (2-(methylamino)phenyl)methanol, the protons of the aromatic ring typically appear in the range of δ 6.5-7.5 ppm. rsc.org The chemical shift of the N-H proton can be broad and its position variable, often appearing between δ 3.0 and 5.0 ppm. chegg.com The protons of the aminomethyl group (-CH₂NH-) would be expected to resonate in the δ 3.5-4.5 ppm region, while the N-methyl group (-NCH₃) protons would appear further upfield, typically around δ 2.5-3.0 ppm. rsc.org For N-methylaniline itself, the N-methyl protons appear at δ 2.74 ppm (singlet, 3H) and the N-H proton as a broad singlet at δ 3.6 ppm. chegg.com

The ¹³C NMR spectrum provides complementary information. The aromatic carbons typically resonate in the δ 110-150 ppm region. rsc.org For N-methylaniline, the carbons of the benzene ring appear at δ 112, 117, 129, and 149 ppm. chegg.com The carbon of the N-methyl group is found at a much lower chemical shift, around δ 30-35 ppm. rsc.orgchegg.com The chemical shift of the aminomethyl carbon (-CH₂NH-) would be expected in the δ 40-50 ppm range.

| Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Compound Example |

| Aromatic H | 6.5 - 7.5 | 110 - 150 | (2-(methylamino)phenyl)methanol rsc.org |

| N-H | 3.0 - 5.0 | - | N-methylaniline chegg.com |

| -CH₂NH- | 3.5 - 4.5 | 40 - 50 | (2-(methylamino)phenyl)methanol rsc.org |

| -NCH₃ | 2.5 - 3.0 | 30 - 35 | N-methylaniline rsc.orgchegg.com |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. For amines, the molecular ion peak is typically an odd number if the molecule contains an odd number of nitrogen atoms, according to the nitrogen rule. libretexts.org

The fragmentation of N-methylaniline and its derivatives is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For N-methylaniline, this would lead to the loss of a hydrogen radical to form a stable iminium ion. Another common fragmentation pathway for aromatic amines is the loss of HCN. The fragmentation of a molecule like N-methylethanamine shows a base peak at m/z 44, corresponding to the [C₂H₆N]⁺ ion formed through alpha-cleavage. docbrown.info In the case of more complex derivatives, the fragmentation patterns can help to identify the different substituents and their positions on the aromatic ring or the amino groups. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the molecule and its fragments. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

Aniline and its derivatives typically exhibit two main absorption bands in the UV region. researchgate.net The first band, around 280-300 nm, is attributed to the π → π* transition of the benzene ring. researchgate.net The second, more intense band at shorter wavelengths (around 230-240 nm) is also due to a π → π* transition. researchgate.net The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is also possible but often weaker and may be obscured by the stronger π → π* absorptions. youtube.com

The formation of complexes with metal ions can lead to significant changes in the UV-Vis spectrum, often resulting in new absorption bands in the visible region, leading to a colored solution. nih.gov This is due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. The position and intensity of these bands can provide information about the coordination environment of the metal ion. For example, the complexation of a ligand with Cu(II) ions can lead to a drastic color change and new absorption bands. nih.gov

| Transition | Typical Wavelength Range (nm) | Moiety |

| π → π | 230 - 300 | Aromatic Ring researchgate.netresearchgate.net |

| n → π | ~315 | C=O or C=N (in derivatives) rroij.com |

| Charge Transfer | Visible Region | Metal Complexes nih.gov |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a specialized technique used to study species with unpaired electrons, such as radicals and paramagnetic metal complexes. wikipedia.org This makes it particularly valuable for characterizing complexes of this compound derivatives with transition metal ions like copper(II). rsc.org

The ESR spectrum provides information about the electronic structure of the paramagnetic center. slideshare.net The g-factor, analogous to the chemical shift in NMR, is a key parameter obtained from the ESR spectrum and can indicate the extent of orbital contribution to the magnetic moment. illinois.edu Anisotropic g-values (gₓ, gᵧ, g₂) suggest a non-cubic symmetry around the metal ion.

Hyperfine coupling, the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N or ¹H), leads to the splitting of ESR signals. libretexts.org The magnitude of the hyperfine coupling constant provides information about the delocalization of the unpaired electron onto the ligands, offering insights into the nature of the metal-ligand bond. libretexts.org For example, the ESR spectrum of a copper(II) complex with an aniline derivative can reveal details about the coordination geometry and the covalent character of the Cu-N bond. rsc.org

In-situ Near-Infrared Fourier Transform Spectroscopy for Reaction Monitoring

In-situ Near-Infrared (NIR) Fourier Transform Spectroscopy is a powerful process analytical technology (PAT) tool for real-time monitoring of chemical reactions. youtube.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously, providing a wealth of information about the reaction kinetics and mechanism. nih.govyoutube.com

In the context of the synthesis or modification of this compound derivatives, in-situ NIR spectroscopy can be used to track the concentration of reactants, intermediates, and products as a function of time. bohrium.com For example, the disappearance of the N-H stretching overtone of a starting amine and the appearance of a new band corresponding to the product can be monitored to determine the reaction endpoint.

X-ray Diffraction Techniques

X-ray diffraction (XRD) stands as a cornerstone for the structural elucidation of crystalline materials. By analyzing the pattern of diffracted X-rays, it is possible to determine the arrangement of atoms within a crystal lattice. This information is fundamental for understanding a compound's properties and reactivity.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. The technique requires a single, high-quality crystal of the compound. While specific SCXRD data for this compound is not publicly available, studies on its derivatives, such as substituted N-methylanilines, illustrate the power of this technique.

For instance, the analysis of related 4-nitro-N-methylaniline derivatives by SCXRD has provided detailed structural information. researchgate.net In one study, two related derivatives, 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, were analyzed. researchgate.net The analysis revealed that while the molecular shapes are very similar, their intermolecular interactions, which govern their packing in the solid state, are quite different. researchgate.net Both molecules were found to exhibit intermolecular N–H⋯O and C–H⋯O interactions. researchgate.net Such studies are critical for understanding structure-property relationships. The refinement of crystal structures from X-ray diffraction data has been enhanced by advanced methods that allow for the accurate placement of hydrogen atoms, which is comparable to results from neutron diffraction. researchgate.net

A typical output of an SCXRD analysis includes the crystallographic data, which precisely defines the unit cell and the arrangement of atoms within it.

Table 1: Example Crystallographic Data for a 4-Nitro-N-methylaniline Derivative (Note: This data is for a related derivative, 2,4-dinitro-N-methylaniline, to illustrate the type of information obtained from SCXRD analysis)

| Parameter | Value | Reference |

| Chemical Formula | C₇H₇N₃O₄ | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| System | Monoclinic | researchgate.net |

| a (Å) | 7.9912(5) | researchgate.net |

| b (Å) | 14.852(1) | researchgate.net |

| c (Å) | 7.4936(8) | researchgate.net |

| β (°) | 98.45(1) | researchgate.net |

| Volume (ų) | 799.12(5) | researchgate.net |

| Z | 4 | researchgate.net |

This interactive table provides example crystallographic parameters determined by SCXRD.

X-ray Powder Diffraction for Crystalline Phases

X-ray powder diffraction (XRPD) is an indispensable tool for identifying crystalline phases and analyzing the purity of a bulk sample. nih.gov Unlike SCXRD, XRPD can be performed on polycrystalline powders, which are often more readily available. nih.gov The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline solid.

XRPD is particularly useful for studying phase transitions induced by temperature or humidity. mdpi.com For example, in studies of Ni(II) complexes, XRPD combined with differential scanning calorimetry (DSC) has been used to elucidate structural changes during hydration and dehydration processes. mdpi.com The technique allows for the identification of new crystalline forms that emerge under different conditions. mdpi.com Similarly, XRPD can monitor phase transformations upon heating, as demonstrated in studies of dimethylaminoborane, where a transition from a low-temperature triclinic structure to a monoclinic structure was observed. researchgate.net For derivatives of this compound, XRPD would be essential for quality control, ensuring the correct polymorphic form is present, and for studying its stability under various conditions. nih.govmdpi.com

Thermal Analysis Methods

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability and decomposition pathways of materials. eag.comwikipedia.org

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.org The resulting data, a TGA curve, plots mass loss versus temperature, revealing the temperatures at which decomposition, oxidation, or loss of volatiles occurs. eag.com TGA is a primary technique for assessing the thermal stability of materials.

For derivatives like poly(N-methylaniline) (PNMA), TGA studies conducted in both air and nitrogen atmospheres have identified distinct stages of thermal degradation. researchgate.net Typically, the degradation process for polyaniline and its derivatives occurs in multiple steps, which can be attributed to the loss of moisture, the removal of dopant molecules, and the eventual breakdown of the polymer backbone. Studies on PNMA have shown an initial weight loss corresponding to the evaporation of water. researchgate.net

Differential Thermogravimetric Analysis (DTG)

Differential thermogravimetric analysis (DTG) is the first derivative of the TGA curve (d(mass)/dT). It plots the rate of mass change as a function of temperature. The DTG curve presents peaks at temperatures where the rate of mass loss is at its maximum, making it easier to identify the precise temperatures of decomposition events and to separate overlapping degradation steps.

For poly(N-methylaniline), the thermal degradation has been analyzed using TGA and differential thermal analysis (DTA), a related technique that measures temperature differences between a sample and a reference. researchgate.net The kinetic parameters of degradation, such as the activation energy, can be calculated from TGA data using various methods like those of Horowitz-Metzger and Coats-Redfern. researchgate.net This information is vital for predicting the long-term stability and processing limits of the material. researchgate.net

Table 2: Example of Thermal Degradation Stages for Poly(N-methylaniline) from TGA/DTG (Note: This data is representative of findings for PNMA derivatives to illustrate the application of TGA/DTG.)

| Temperature Range (°C) | Weight Loss (%) | Attributed Process | Reference |

| < 150°C | ~3% | Evaporation of water | researchgate.net |

| 150 - 350°C | Variable | Loss of dopant (e.g., HCl) | researchgate.net |

| > 350°C | Significant | Decomposition of polymer backbone | researchgate.net |

This interactive table summarizes the typical thermal decomposition steps for poly(N-methylaniline) derivatives.

Electrochemical Characterization

Electrochemical techniques are essential for studying the redox properties of electroactive materials like this compound and its derivatives, particularly its polymers. These methods probe the electron transfer processes that are fundamental to applications in sensors, batteries, and electrochromic devices. electrochemsci.orgscispace.com

Cyclic voltammetry (CV) is a widely used technique for this purpose. In a CV experiment, the potential applied to an electrode is scanned linearly in a cyclic manner, and the resulting current is measured. The resulting plot of current versus potential, a cyclic voltammogram, provides information about the oxidation and reduction processes.